molecular formula C10H11N5O3 B13951620 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide CAS No. 380623-95-0

3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13951620
CAS No.: 380623-95-0
M. Wt: 249.23 g/mol
InChI Key: PHHFVGPXZKMDBZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide: is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two methoxy groups at the 3 and 4 positions and a tetrazole ring at the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5-aminotetrazole.

    Amide Formation: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 5-aminotetrazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its tetrazole ring can mimic carboxylic acids, making it a valuable tool in the design of enzyme inhibitors.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 3,4-dimethoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide
  • 3,4-dimethoxy-N-(pyrimidin-2-yl)benzamide
  • 3,4-dimethoxy-N-(5-(4-nitrophenylsulfonyl)-1,3-thiazol-2-yl)benzamide

Comparison: Compared to similar compounds, 3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide stands out due to its unique combination of methoxy and tetrazole functionalities. This combination enhances its potential as an enzyme inhibitor and broadens its applicability in various fields of research and industry.

Properties

CAS No.

380623-95-0

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

3,4-dimethoxy-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C10H11N5O3/c1-17-7-4-3-6(5-8(7)18-2)9(16)11-10-12-14-15-13-10/h3-5H,1-2H3,(H2,11,12,13,14,15,16)

InChI Key

PHHFVGPXZKMDBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)OC

Origin of Product

United States

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